molecular formula C7H5ClN2O B1404001 5-Chloro-2-ethynyl-4-methoxypyrimidine CAS No. 1330044-02-4

5-Chloro-2-ethynyl-4-methoxypyrimidine

Cat. No. B1404001
CAS RN: 1330044-02-4
M. Wt: 168.58 g/mol
InChI Key: RLQCPMGJOAEIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-ethynyl-4-methoxypyrimidine (CEMP) is a synthetic compound that has been developed to serve as a unique building block for organic synthesis. It has a wide range of potential applications in the fields of drug discovery, materials science, and biochemistry. CEMP has been studied for its ability to form polymers, as well as for its potential as a novel drug target.

Scientific Research Applications

Chemical Solubility Studies

The solubility of 5-Chloro-2-ethynyl-4-methoxypyrimidine analogues in various solvents has been experimentally determined. Understanding the solubility of these compounds is crucial for their application in different fields, including pharmaceuticals and chemical synthesis. Experimental data on solubility aids in the process development and formulation of these compounds (Liu et al., 2010).

Biological Activity and Molecular Docking

5-Chloro-2-ethynyl-4-methoxypyrimidine derivatives have been the subject of molecular docking and biological activity studies. These studies aim to understand the interaction of these compounds with biological targets, providing insights into their potential therapeutic applications. For example, certain derivatives have shown significant potential as antihypertensive agents due to their interaction with specific receptors (Aayisha et al., 2019).

Kinase Inhibition for Anticancer Applications

Derivatives of 5-Chloro-2-ethynyl-4-methoxypyrimidine have been synthesized and studied for their potential as kinase inhibitors, a crucial target in cancer therapy. The successful synthesis and characterization of these compounds provide a foundation for further exploration of their anticancer properties (Wada et al., 2012).

Synthesis and Technological Innovation

Innovative synthesis techniques have been developed for 5-Chloro-2-ethynyl-4-methoxypyrimidine derivatives, aiming to improve industrial production efficiency. These advancements focus on reducing costs, simplifying the process, and achieving high yields, which are essential for the large-scale production and application of these compounds (Ju Xiu-lian, 2009).

properties

IUPAC Name

5-chloro-2-ethynyl-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-3-6-9-4-5(8)7(10-6)11-2/h1,4H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQCPMGJOAEIKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1Cl)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-ethynyl-4-methoxypyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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